trans-9,10-Dihydroxy-9,10-dihydrophenanthrene
trans-9,10-Dihydroxy-9,10-dihydrophenanthrene
(9S,10S)-9,10-dihydrophenanthrene-9,10-diol is a trans-9,10-dihydrophenanthrene-9,10-diol. It is an enantiomer of a (9R,10R)-9,10-dihydrophenanthrene-9,10-diol.
Brand Name:
Vulcanchem
CAS No.:
572-41-8
VCID:
VC0122867
InChI:
InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H/t13-,14-/m0/s1
SMILES:
C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O
Molecular Formula:
C14H12O2
Molecular Weight:
212.24 g/mol
trans-9,10-Dihydroxy-9,10-dihydrophenanthrene
CAS No.: 572-41-8
Reference Standards
VCID: VC0122867
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol
CAS No. | 572-41-8 |
---|---|
Product Name | trans-9,10-Dihydroxy-9,10-dihydrophenanthrene |
Molecular Formula | C14H12O2 |
Molecular Weight | 212.24 g/mol |
IUPAC Name | (9S,10S)-9,10-dihydrophenanthrene-9,10-diol |
Standard InChI | InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H/t13-,14-/m0/s1 |
Standard InChIKey | MFXNBQWUTDDOKE-KBPBESRZSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)[C@@H]([C@H](C3=CC=CC=C32)O)O |
SMILES | C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O |
Description | (9S,10S)-9,10-dihydrophenanthrene-9,10-diol is a trans-9,10-dihydrophenanthrene-9,10-diol. It is an enantiomer of a (9R,10R)-9,10-dihydrophenanthrene-9,10-diol. |
Synonyms | (9R,10R)-rel-9,10-dihydro-9,10-Phenanthrenedioll; trans-9,10-Dihydro-9,10-Phenanthrenediol; (±)-trans-9,10-Dihydro-9,10-dihydroxyphenanthrene; |
PubChem Compound | 114767 |
Last Modified | Nov 11 2021 |
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